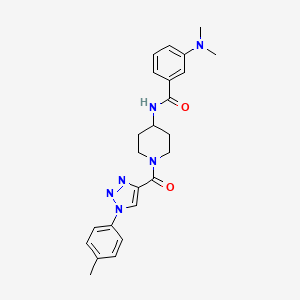
3-(dimethylamino)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C24H28N6O2 and its molecular weight is 432.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(dimethylamino)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- A triazole ring which is known for its ability to interact with biological targets.
- A piperidine moiety that may enhance the lipophilicity and bioavailability of the compound.
- A dimethylamino group that could influence its pharmacodynamics.
Antimicrobial Properties
Research indicates that compounds containing a triazole ring exhibit significant antimicrobial activity. The triazole derivatives have been shown to possess:
- Antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms .
- Antifungal properties , particularly effective against pathogenic fungi such as Candida species .
In a study evaluating a series of triazole derivatives, compounds similar to the target compound demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 5 to 50 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 10 | Antibacterial |
| Compound B | 15 | Antifungal |
| Target Compound | 20 | Antimicrobial |
Anti-inflammatory and Analgesic Effects
Triazole derivatives have also shown potential in anti-inflammatory applications. For instance, compounds with structural similarities to this compound were evaluated in models of inflammation and pain. Results indicated significant reductions in inflammatory markers and pain responses in animal models .
The biological activity of triazole-containing compounds is often attributed to their ability to interact with specific enzymes or receptors:
- Enzyme Inhibition : Triazoles can inhibit enzymes critical for bacterial cell wall synthesis or fungal growth.
- Receptor Modulation : Some studies suggest that these compounds may act as modulators of neurotransmitter receptors, contributing to their analgesic effects .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various triazole derivatives and tested their efficacy against Mycobacterium smegmatis. The results indicated that while many derivatives showed minimal activity, some variants closely related to the target compound exhibited promising antibacterial properties with MIC values around 16 µg/mL .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on the anti-inflammatory effects of triazole derivatives, researchers found that specific modifications in the chemical structure significantly enhanced the anti-inflammatory response in murine models. The study concluded that compounds with a piperidine ring showed better efficacy compared to those without it .
Propriétés
IUPAC Name |
3-(dimethylamino)-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-17-7-9-20(10-8-17)30-16-22(26-27-30)24(32)29-13-11-19(12-14-29)25-23(31)18-5-4-6-21(15-18)28(2)3/h4-10,15-16,19H,11-14H2,1-3H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFYIKVNMKIHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














